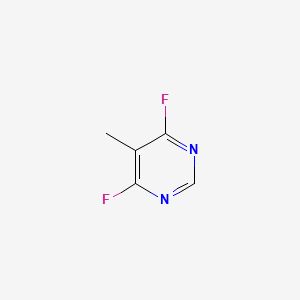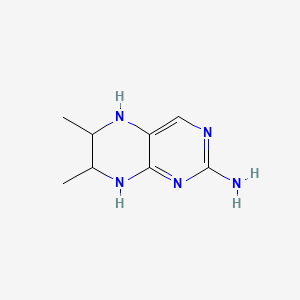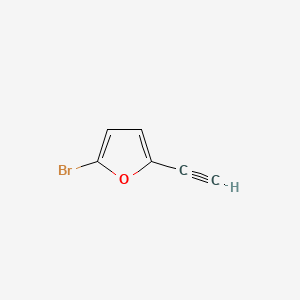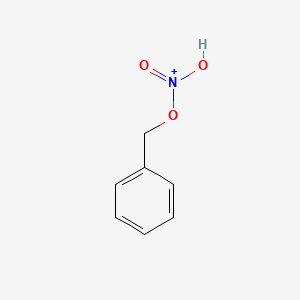![molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7](/img/structure/B579853.png)
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is a chemical compound known for its significant role in medicinal chemistry. It is structurally characterized by a bromophenyl group, a chloropyrimidine ring, and a propylsulfamide moiety. This compound is often studied for its potential therapeutic applications, particularly in the treatment of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide typically involves a multi-step process. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide in the presence of a base such as potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This reaction yields the desired compound through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl and chloropyrimidine groups are reactive sites for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), solvents such as dimethyl sulfoxide (DMSO), and reducing agents like sodium hydride (NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as pulmonary arterial hypertension (PAH).
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of endothelin receptors, particularly the ETA subtype. This interaction inhibits the effects of endothelin, a peptide that constricts blood vessels and raises blood pressure, thereby providing therapeutic benefits in conditions like PAH .
Comparaison Avec Des Composés Similaires
Similar Compounds
Macitentan: A closely related compound with similar structural features and therapeutic applications.
Aprocitentan: Another compound with a similar core structure but different substituents, leading to distinct biological activities.
Uniqueness
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity for the ETA receptor subtype makes it particularly valuable in medicinal chemistry .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPKRWAGQKVNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
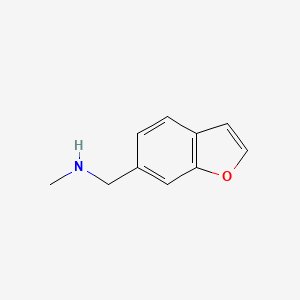
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)
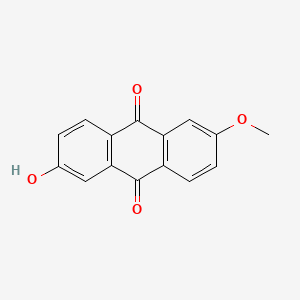
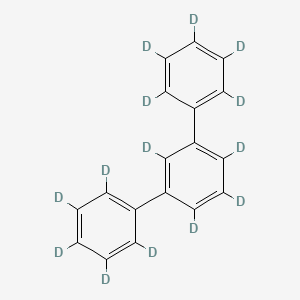
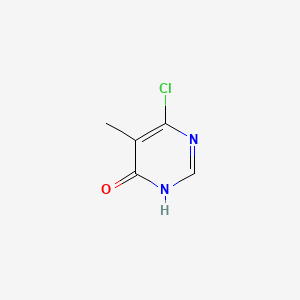

![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
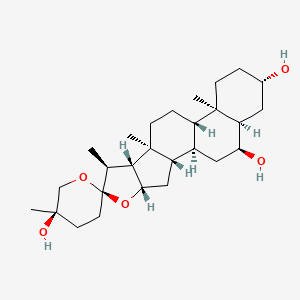
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
